molecular formula C24H22N6O2S B12710323 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((4-methoxyphenyl)azo)methylene)amino)phenyl)- CAS No. 122364-71-0

1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((4-methoxyphenyl)azo)methylene)amino)phenyl)-

Cat. No.: B12710323
CAS No.: 122364-71-0
M. Wt: 458.5 g/mol
InChI Key: LIKCOLQTIKQFHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of hydrazides with aryl isothiocyanates, leading to the formation of thio analogs, which can then be cyclized to produce 1,3,4-oxadiazoles .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often employs solvent-free or green chemistry approaches to minimize environmental impact. For example, the reaction of hydrazides with amides in the presence of titanium tetrachloride (TiCl4) has been reported as an efficient and environmentally friendly method .

Properties

CAS No.

122364-71-0

Molecular Formula

C24H22N6O2S

Molecular Weight

458.5 g/mol

IUPAC Name

4-(dimethylamino)-N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide

InChI

InChI=1S/C24H22N6O2S/c1-30(2)20-12-6-16(7-13-20)22(27-26-19-10-14-21(31-3)15-11-19)25-18-8-4-17(5-9-18)23-28-29-24(33)32-23/h4-15H,1-3H3,(H,29,33)

InChI Key

LIKCOLQTIKQFHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)OC

Origin of Product

United States

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